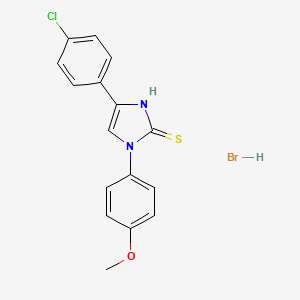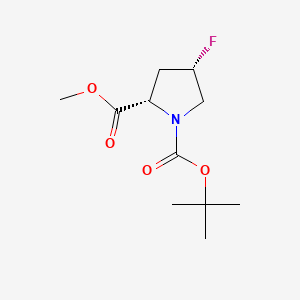
(E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide
Overview
Description
(E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide, also known as FBTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide may also activate the p53 tumor suppressor pathway, which is involved in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects
(E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
(E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide also has limitations, including its poor solubility in water and its potential toxicity to normal cells.
Future Directions
Future research on (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide could focus on several areas, including the development of more effective synthesis methods, the identification of additional molecular targets for (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide, and the evaluation of its potential for use in combination with other cancer treatments. Additionally, further studies could investigate the potential of (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
(E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide exhibits anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. (E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3S.BrH/c1-12-2-6-14(7-3-12)16-11-22-17(20-16)21-19-10-13-4-8-15(18)9-5-13;/h2-11H,1H3,(H,20,21);1H/b19-10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIOCJLPNJPWHQ-ZIOFAICLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(4-fluorobenzylidene)hydrazinyl)-4-(p-tolyl)thiazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole](/img/structure/B3268024.png)


![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid di-tert-butyl ester](/img/structure/B3268058.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B3268061.png)


![Tert-butyl 2-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B3268072.png)


![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2-methyl-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3268094.png)


